2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1403904-88-0
Cat. No.: VC12015570
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403904-88-0 |
|---|---|
| Molecular Formula | C10H19BO2 |
| Molecular Weight | 182.07 g/mol |
| IUPAC Name | 2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3 |
| Standard InChI Key | IXSCPVMCIYQEKY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)CC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a five-membered ring containing two oxygen atoms and one boron atom. The molecular formula is , with a molecular weight of 182.07 g/mol. Key structural features include:
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A dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.
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A but-1-en-2-yl substituent at the boron atom, introducing unsaturation and steric bulk.
Table 1: Structural and Computational Data
The InChIKey indicates a unique stereochemical configuration, critical for interactions in catalytic systems . Computational models predict collision cross-sections (CCS) for various adducts, which are vital for mass spectrometry-based identification (Table 1) .
Synthesis and Industrial Preparation
Catalytic Borylation Strategies
While direct synthetic routes for this compound are sparsely documented, analogous dioxaborolanes are synthesized via transition metal-catalyzed borylation. For example:
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Copper nanoparticle-catalyzed borylation of alkenes with diboron reagents, as demonstrated for related compounds .
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N2-phosphinyl amidine complexes facilitate hydroboration of alkenes, achieving >95% conversion in optimized conditions .
Table 2: Comparative Synthesis Conditions for Analogous Dioxaborolanes
| Substrate | Catalyst | Conversion | Reaction Time | Reference |
|---|---|---|---|---|
| cis-4-Octene | N2-Phosphinyl Amidine | >95% | 24 h | |
| trans-4-Octene | Copper Nanoparticles | Full | 12 h |
These methods suggest that 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be synthesized via similar pathways, substituting the alkene substrate with 1-butene derivatives.
Reactivity and Chemical Transformations
Boron-Centered Reactivity
The boron atom in the dioxaborolane ring exhibits Lewis acidity, enabling interactions with nucleophiles. Key reactions include:
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Suzuki-Miyaura Cross-Coupling: The compound may act as a boronic ester precursor, forming carbon-carbon bonds with aryl halides under palladium catalysis .
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Oxidation to Boronic Acids: Treatment with hydrogen peroxide yields boronic acids, useful in medicinal chemistry .
Applications in Pharmaceutical and Materials Science
Polymer Chemistry
The compound’s rigid dioxaborolane ring could serve as a monomer or cross-linker in boron-doped polymers, enhancing thermal stability and electronic properties .
Future Directions and Challenges
Research Gaps
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Toxicological Profiles: No in vivo studies are reported; safety assessments are needed for biomedical applications.
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Catalytic Optimization: Scalable synthesis methods require development to reduce reliance on precious metal catalysts .
Industrial Adoption
Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) could enhance production efficiency .
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